molecular formula C24H22N4O5S B11050307 N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No. B11050307
M. Wt: 478.5 g/mol
InChI Key: XEZRJJJQLOZRJL-OPEKNORGSA-N
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Description

N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by its thieno[2,3-b]pyridine core, which is fused with a pyrrole ring and further substituted with a benzodioxol moiety. The presence of multiple functional groups, including methoxy, pyrrole, and carbohydrazide, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves the condensation of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide with 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyrrole and thieno[2,3-b]pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amines from imine groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is unique due to the presence of the benzodioxol moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and potential biological activities .

properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-13-9-14(2)26-24-17(13)18(28-7-5-6-8-28)22(34-24)23(29)27-25-11-15-10-16-20(33-12-32-16)21(31-4)19(15)30-3/h5-11H,12H2,1-4H3,(H,27,29)/b25-11+

InChI Key

XEZRJJJQLOZRJL-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)C

Origin of Product

United States

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